Structural Discontinuity at the C8/C9 Homolog Boundary
Cholesteryl caprylate (C8) represents a critical structural breakpoint in the cholesteryl ester homologous series. Its crystal packing and phase behavior are fundamentally distinct from the very next homolog, cholesteryl nonanoate (C9) [1]. This is not a subtle, gradational change; it is a discontinuity in thermodynamic properties and phase behavior [1]. While cholesteryl caprylate crystallizes in a 'monolayer II' (MII) structure with severely tilted molecules (28°) and disordered chain termini, cholesteryl nonanoate packs in a completely different bilayer arrangement [1]. This qualitative difference means the compounds are not interchangeable for applications sensitive to molecular packing, such as in ordered lipid films or liquid crystal displays.
| Evidence Dimension | Crystal Structure Type |
|---|---|
| Target Compound Data | Monolayer II (MII) crystal packing |
| Comparator Or Baseline | Cholesteryl nonanoate (C9) |
| Quantified Difference | Qualitatively different (monolayer vs. bilayer structure) |
| Conditions | Single crystal X-ray diffraction (monoclinic, space group P21) |
Why This Matters
This establishes that C8 is a structurally unique material within its homologous series, preventing its substitution with a C9 analog in applications where crystal packing dictates performance (e.g., thin-film stability, liquid crystal alignment layers).
- [1] Craven, B. M. The crystal structure of cholesteryl octanoate. Chemistry and Physics of Lipids, 1979, 24(2), 157-166. View Source
